3'-Cyano-2-pyrrolidinomethyl benzophenone
Overview
Description
3’-Cyano-2-pyrrolidinomethyl benzophenone: is an organic compound with the molecular formula C19H18N2O and a molecular weight of 290.36 g/mol . It is characterized by the presence of a cyano group, a pyrrolidinomethyl group, and a benzophenone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Cyano-2-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and cyanide sources under controlled conditions. One common method includes the following steps:
Starting Materials: Benzophenone, pyrrolidine, and a cyanide source such as sodium cyanide or potassium cyanide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Catalysts like sodium ethoxide or potassium tert-butoxide may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 3’-Cyano-2-pyrrolidinomethyl benzophenone may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-Cyano-2-pyrrolidinomethyl benzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 3’-Cyano-2-pyrrolidinomethyl benzophenone is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding.
Industry: In industrial applications, 3’-Cyano-2-pyrrolidinomethyl benzophenone can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 3’-Cyano-2-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the pyrrolidinomethyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity. The benzophenone moiety can also contribute to the compound’s overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
Benzophenone: Lacks the cyano and pyrrolidinomethyl groups, making it less reactive in certain contexts.
2-Pyrrolidinomethyl benzophenone: Similar structure but without the cyano group, affecting its chemical and biological properties.
3’-Cyano benzophenone: Contains the cyano group but lacks the pyrrolidinomethyl group, leading to different reactivity and applications.
Uniqueness: 3’-Cyano-2-pyrrolidinomethyl benzophenone is unique due to the combination of the cyano group, pyrrolidinomethyl group, and benzophenone moiety, which together confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-6-5-8-16(12-15)19(22)18-9-2-1-7-17(18)14-21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXMCLAYLFYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643637 | |
Record name | 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-23-7 | |
Record name | 3-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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